molecular formula C12H11F3N2O3 B5760179 methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B5760179
M. Wt: 288.22 g/mol
InChI Key: OEPZEFLBTTVFTK-UHFFFAOYSA-N
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Description

Methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a carboxylate ester group and a pyrazole ring The presence of trifluoromethyl and methyl groups on the pyrazole ring adds to its chemical uniqueness and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactionsThe trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylate derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to the combination of the furan ring, pyrazole ring, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-7-5-10(12(13,14)15)16-17(7)6-8-3-4-9(20-8)11(18)19-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPZEFLBTTVFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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